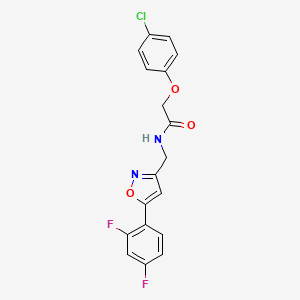

2-(4-chlorophenoxy)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step chemical reactions, starting from basic precursors to complex molecules. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazine hydrate treatment, ring closure reactions, and final substitution at the thiol position, indicating a versatile approach that could be adapted for our compound of interest (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals close orientations and angles between aromatic rings and substituents, which are critical in understanding the molecular geometry and potential interactions of the target compound (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical properties, including reactivity with various agents and stability under different conditions, are pivotal. For instance, the cyclization of N-Arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides to 1-Arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1h-Imidazolin-5(4h)-Ones showcases the reactivity of chlorophenyl-containing compounds under specific conditions (Nguyen et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's application and handling. The detailed crystal structure and intermolecular interactions of compounds like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide offer insights into the solid-state properties and potential pharmaceutical formulation strategies (Praveen et al., 2013).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on compounds closely related to "2-(4-chlorophenoxy)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide" often involves the synthesis and detailed structural analysis to understand their properties and potential applications. For instance, studies on the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been conducted to explore the intermolecular interactions and 3-D arrays generated by such compounds (Boechat et al., 2011). This research lays the groundwork for understanding the molecular architecture and potential chemical reactivity of related compounds.

Herbicidal Activities

A significant area of application for compounds similar to "this compound" is in the development of herbicides. Research has been conducted on the synthesis and herbicidal activities of 2-(5-isoxazolyloxy)-acetamide derivatives, revealing that certain compounds exhibit strong herbicidal activities against upland weeds without affecting non-target crops like cotton (Kai et al., 1998). This highlights the potential for developing selective herbicides based on the structural framework of such compounds.

Antioxidant Activity

Compounds structurally related to "this compound" have also been investigated for their antioxidant properties. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity, demonstrating significant potential (Chkirate et al., 2019). This suggests that similar compounds could be explored as antioxidant agents in various applications, including pharmaceuticals and functional materials.

Antibacterial and Antifungal Agents

The search for new antibacterial and antifungal agents is another area where related compounds have shown promise. Synthesis and evaluation of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based thiazolidinone derivatives as potent antibacterial and antifungal agents indicate the potential of these compounds in combating microbial infections (Kumar et al., 2012). Such research underscores the importance of structural modifications in acetamide derivatives for enhancing their bioactivity.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N2O3/c19-11-1-4-14(5-2-11)25-10-18(24)22-9-13-8-17(26-23-13)15-6-3-12(20)7-16(15)21/h1-8H,9-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBIRXRUPCFVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)